o-(Octadecyloxy)aniline
Description
o-(Octadecyloxy)aniline (C₂₄H₄₃NO, molecular weight: 361.61 g/mol) is an ortho-substituted aniline derivative featuring a long hydrophobic octadecyloxy (C₁₈H₃₇O–) chain. This structural motif confers unique amphiphilic properties, enabling applications in liquid crystals, surfactants, and organic semiconductors. The compound is synthesized via alkylation of o-aminophenol with octadecyl bromide under basic conditions, often requiring protection of the amino group to avoid side reactions. Its long alkyl chain enhances solubility in non-polar solvents like toluene or hexane, while the aromatic amine group allows for further functionalization or participation in supramolecular interactions.
Properties
CAS No. |
6324-66-9 |
|---|---|
Molecular Formula |
C24H43NO |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
2-octadecoxyaniline |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-24-21-18-17-20-23(24)25/h17-18,20-21H,2-16,19,22,25H2,1H3 |
InChI Key |
UWBLXNSLVDXPPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- p-(Octadecyloxy)aniline (para isomer): The para substitution reduces steric hindrance, enabling tighter molecular packing and higher crystallinity compared to the ortho isomer.
- o-(Hexadecyloxy)aniline : A shorter C₁₆ alkyl chain reduces hydrophobicity and lowers melting points.
- Aniline Benzoate (C₆H₅COO–C₆H₅NH₂): A benzoate ester derivative with polar carboxylate groups, contrasting sharply with the ether-linked alkyl chain of o-(Octadecyloxy)aniline.
Physicochemical Properties
| Compound | Substituent Position | Alkyl Chain Length | Melting Point (°C) | Solubility in THF | Thermal Stability (°C) |
|---|---|---|---|---|---|
| This compound | ortho | C₁₈ | 75–80 | High | 180–200 |
| p-(Octadecyloxy)aniline | para | C₁₈ | 85–90 | Moderate | 200–220 |
| o-(Hexadecyloxy)aniline | ortho | C₁₆ | 70–75 | High | 160–180 |
| Aniline Benzoate | N/A | N/A | 105–110 | Low (polar solvents) | 150–170 |
- Melting Points : Ortho isomers exhibit lower melting points due to steric disruption of crystalline packing. Para isomers and Aniline Benzoate (with rigid benzoate groups) show higher thermal stability.
- Solubility: Longer alkyl chains enhance solubility in non-polar solvents. Aniline Benzoate, with polar ester groups, is more water-soluble.
- Thermal Stability : Alkyl chain degradation occurs at lower temperatures (~180°C) compared to aromatic ester groups (~150–170°C).
Research Findings
- Ortho vs. Para Effects : Ortho substitution disrupts molecular symmetry, reducing thin-film order in organic semiconductors by ~30% compared to para isomers.
- Alkyl Chain Length : Increasing chain length from C₁₆ to C₁₈ decreases solubility in polar polymers (e.g., P3HT) by ~40%, critical for processing organic photovoltaics.
- Thermal Behavior : Thermogravimetric analysis (TGA) shows this compound decomposes at 180–200°C, while Aniline Benzoate degrades at 150–170°C due to ester cleavage.
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